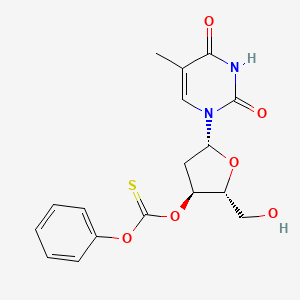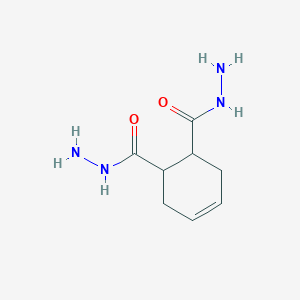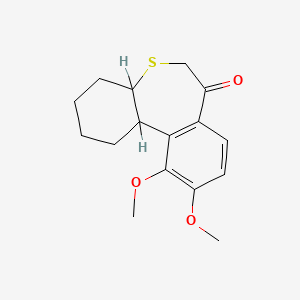
Naproxen 2-piperazine ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naproxen 2-piperazine ethanol is a compound that combines the nonsteroidal anti-inflammatory drug (NSAID) naproxen with a piperazine moiety and an ethanol group. Naproxen is widely used for its pain-relieving and anti-inflammatory properties, commonly prescribed for conditions such as arthritis, dysmenorrhea, and acute gout . The addition of the piperazine and ethanol groups aims to enhance the solubility, bioavailability, and overall pharmacokinetic profile of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naproxen 2-piperazine ethanol involves multiple steps, starting with the preparation of naproxen and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of ethanol groups under basic conditions . The key steps involve:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU to form protected piperazines.
Addition of Ethanol: The protected piperazines are then reacted with ethanol under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The process may include the use of catalysts such as 63% Cu/γ-Al2O3 in a flow tubular reactor at elevated temperatures and atmospheric pressure . This method ensures complete conversion of reactants and high selectivity towards the desired product.
化学反応の分析
Types of Reactions
Naproxen 2-piperazine ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or iron (III) ions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions involve the replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naproxen derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Naproxen 2-piperazine ethanol has a wide range of scientific research applications:
作用機序
The mechanism of action of naproxen 2-piperazine ethanol involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The piperazine moiety enhances the compound’s ability to interact with molecular targets, improving its efficacy and reducing side effects .
類似化合物との比較
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety.
Ethanol Derivatives: Compounds that include ethanol groups to enhance solubility and bioavailability.
Uniqueness
Naproxen 2-piperazine ethanol stands out due to its combined properties of naproxen, piperazine, and ethanol. This unique combination results in improved solubility, enhanced bioavailability, and potentially greater therapeutic efficacy compared to naproxen alone .
特性
CAS番号 |
90294-25-0 |
|---|---|
分子式 |
C20H28N2O4 |
分子量 |
360.4 g/mol |
IUPAC名 |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid;2-piperazin-1-ylethanol |
InChI |
InChI=1S/C14H14O3.C6H14N2O/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;9-6-5-8-3-1-7-2-4-8/h3-9H,1-2H3,(H,15,16);7,9H,1-6H2/t9-;/m0./s1 |
InChIキー |
ONCMPMFRKIGYFG-FVGYRXGTSA-N |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















